4-(2-Aminoethyl)-1

Description

4-(2-Aminoethyl)-benzenesulfonyl fluoride hydrochloride (AEBSF) (CAS: Not explicitly provided; structurally related to CAS 554-52-9 and 138-65-8 ), is a serine protease inhibitor widely used in biochemical research. Its structure comprises a benzene ring substituted with a sulfonyl fluoride group at the para position and a 2-aminoethyl group, forming a hydrochloride salt . AEBSF irreversibly inhibits proteases by sulfonating active-site serine residues, making it critical for stabilizing proteins during purification and analysis. For example, it has been employed to treat laminin-1 to prevent proteolytic degradation, followed by biotinylation for binding studies .

Its applications span enzymology, cell biology, and pharmaceutical research.

Properties

Molecular Formula |

C6H15ClN2O2S |

|---|---|

Molecular Weight |

214.71 g/mol |

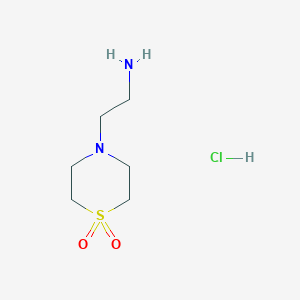

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-7H2;1H |

InChI Key |

TUCQOXXBUNWAJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1 typically involves the reaction of 3-hydroxy-2-methoxyindoline with an amide acetal. This reaction produces 4-carbamoylmethyl-indoline and -indole, which are then converted into 4-(2-aminoethyl)indole by treatment with hydrogen chloride followed by sodium hydroxide. The final step involves the reduction of the indole with lithium aluminium hydride .

Industrial Production Methods

In industrial settings, the production of 4-(2-Aminoethyl)-1 may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the compound, which is essential for its application in research and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminium hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminium hydride.

Substitution: Halogenated compounds, strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-Aminoethyl)-1 is widely used in scientific research due to its ability to inhibit serine proteases. This makes it valuable in studies involving protein purification and enzyme activity assays. Additionally, it is used in the development of pharmaceuticals, particularly in the design of drugs targeting protease-related diseases .

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1 involves the irreversible inhibition of serine proteases. It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition is crucial for preserving protein samples during biochemical assays .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key properties of AEBSF and related compounds:

Activity and Mechanism Differences

- AEBSF vs. 4-(2-Aminoethyl)-morpholine: AEBSF acts as a protease inhibitor, while 4-(2-aminoethyl)-morpholine activates β-carbonic anhydrases (CAs) with a KA range of 73 nM–3.42 mM . The morpholine ring’s oxygen atom and flexible aminoethyl chain facilitate CA binding, contrasting with AEBSF’s sulfonyl fluoride group, which covalently modifies serine residues.

- AEBSF vs. 4-(2-Aminoethyl)-2-methoxyphenol: The methoxy group in the latter reduces electrophilicity compared to AEBSF’s sulfonyl fluoride, limiting enzyme inhibition capacity. Instead, this compound is utilized in chemical manufacturing due to its stability .

- AEBSF vs. Piperidine/Piperazine Derivatives: Compounds like tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate and 4-(2-aminoethyl)-1,2,5-trimethyl-piperidin-4-ol exhibit modified lipophilicity (e.g., XLogP3 = 0.8 ) and serve as intermediates in drug synthesis rather than enzyme modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.